molecular formula C10H8Br2N2OS B10970531 (4,5-dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(4,5-dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B10970531
M. Wt: 364.06 g/mol
InChI Key: WABGDJDGANSHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a synthetic organic compound that features a thiophene ring substituted with bromine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4,5-dibromothiophene.

    Formation of Pyrazole: 3,5-Dimethyl-1H-pyrazole is synthesized by reacting acetylacetone with hydrazine hydrate under acidic conditions.

    Coupling Reaction: The final step involves coupling 4,5-dibromothiophene with 3,5-dimethyl-1H-pyrazole in the presence of a base like potassium carbonate and a coupling agent such as palladium(II) acetate to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its derivatives are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

    Drug Development: The compound’s structure allows for modifications that can lead to potential therapeutic agents, particularly in anti-inflammatory and anticancer research.

    Biological Probes: It can be used to develop probes for studying biological processes, given its ability to interact with specific biomolecules.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which (4,5-dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone exerts its effects depends on its application:

    Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.

    Biological Activity: Interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: Similar structure but with one less bromine atom.

    (4,5-Dichlorothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: Chlorine atoms instead of bromine.

    (4,5-Dimethylthiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: Methyl groups instead of bromine.

Uniqueness

(4,5-Dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its reactivity and interactions compared to its analogs. This makes it particularly versatile for further functionalization and application in various fields.

Properties

Molecular Formula

C10H8Br2N2OS

Molecular Weight

364.06 g/mol

IUPAC Name

(4,5-dibromothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C10H8Br2N2OS/c1-5-3-6(2)14(13-5)10(15)8-4-7(11)9(12)16-8/h3-4H,1-2H3

InChI Key

WABGDJDGANSHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(S2)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.